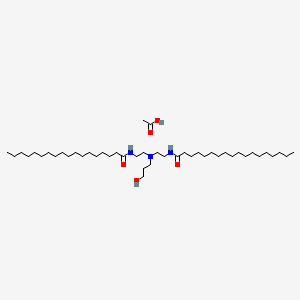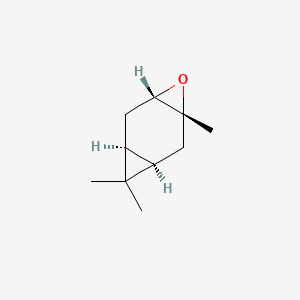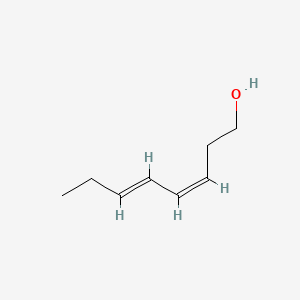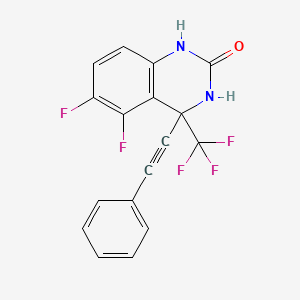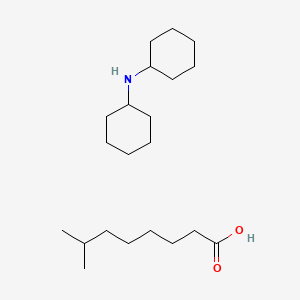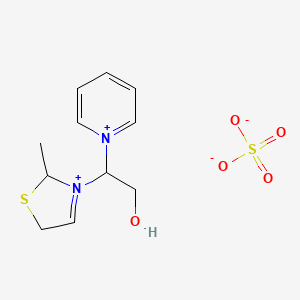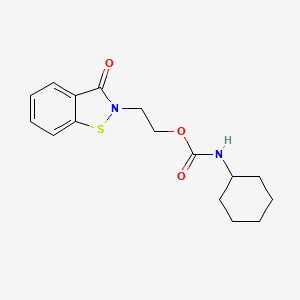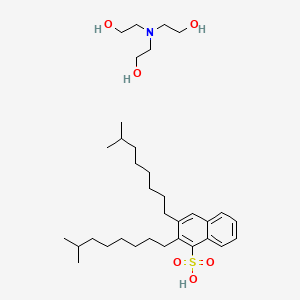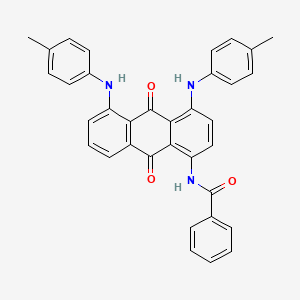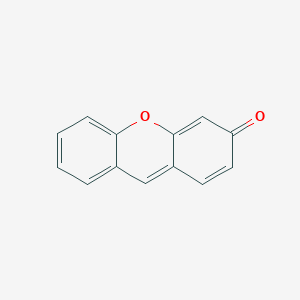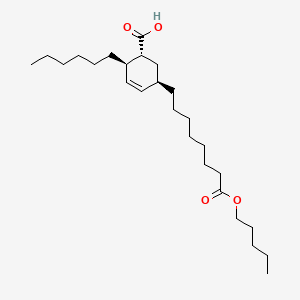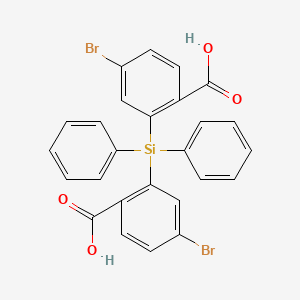
3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of two isocyanate groups attached to a cyclohexyl ring and a tolyl group. This compound is used in various industrial applications, particularly in the production of polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate typically involves the reaction of 2-isocyanatocyclohexylmethylamine with o-tolyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ureas and carbamates.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming urethanes and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alcohols and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Ureas and carbamates.
Reduction: Amines.
Substitution: Urethanes and other derivatives.
Aplicaciones Científicas De Investigación
3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols, forming stable urethane and urea linkages. This reactivity is harnessed in various applications, including polymerization and surface modification.
Comparación Con Compuestos Similares
Similar Compounds
Toluene diisocyanate: Known for its use in polyurethane production.
Hexamethylene diisocyanate: Used in the manufacture of polyurethanes and coatings.
Methylene diphenyl diisocyanate: Commonly used in the production of rigid polyurethane foams.
Uniqueness
3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is unique due to its dual isocyanate functionality combined with a cyclohexyl and tolyl structure. This combination imparts specific reactivity and properties that are advantageous in certain applications, such as the production of specialized polymers and coatings.
Propiedades
Número CAS |
94166-79-7 |
|---|---|
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
1-isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-13(6-4-8-15(12)17-10-19)9-14-5-2-3-7-16(14)18-11-20/h4,6,8,14,16H,2-3,5,7,9H2,1H3 |
Clave InChI |
HVZNNFVEMZLASN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1N=C=O)CC2CCCCC2N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


